molecular formula C11H11F4N B13054484 (S)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13054484
M. Wt: 233.20 g/mol
InChI Key: RGIIGMBKTBQFCG-JTQLQIEISA-N
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Description

(S)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by amination. The reaction conditions often involve the use of trifluoromethylating agents such as CF3SO2Na and specific catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, (S)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties, such as high thermal stability and resistance to degradation, make it suitable for use in high-performance applications .

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms in its structure can enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of fluorine atoms and amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(1S)-7-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m0/s1

InChI Key

RGIIGMBKTBQFCG-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N

Origin of Product

United States

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